3-((4-(二甲基氨基)苯基)氨基)-1-甲基-1H-吡咯-2,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

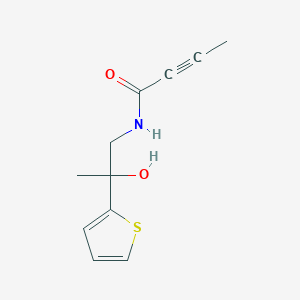

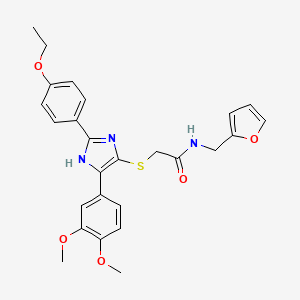

The compound “3-((4-(dimethylamino)phenyl)amino)-1-methyl-1H-pyrrole-2,5-dione” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with a dimethylamino phenyl group and a methyl group. The presence of the dimethylamino group suggests that this compound might exhibit basic properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrole ring, which is a heterocyclic aromatic ring. The dimethylamino phenyl group is likely to contribute to the overall polarity of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrole ring and the dimethylamino group. The pyrrole ring is aromatic and hence relatively stable, but it can undergo electrophilic substitution reactions. The dimethylamino group might participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the dimethylamino group could make the compound basic and polar. The aromatic pyrrole ring could contribute to the compound’s stability and rigidity .科学研究应用

Antibacterial Activity

This compound has been synthesized and characterized for its antibacterial activity . The antimicrobial properties were investigated, and it was found to have significant inhibitory effects .

Acetylcholinesterase Inhibition

The compound also exhibits acetylcholinesterase inhibition activity . This is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s, where acetylcholinesterase inhibitors are used to increase the concentration of acetylcholine in the brain, thereby improving cognition and behavior .

Fluorescent Staining of DNA

The compound has been tested as a novel DNA fluorescent stain . The fluorescence of the compound was enhanced upon its uptake in DNA grooves . This could be potentially useful in various biological and medical applications, such as DNA visualization and detection .

Nonlinear Optical Material

The compound has been synthesized and studied for its linear and third-order nonlinear optical (TNLO) properties . The results suggest that the synthesized organic compound is a novel nonlinear optical (NLO) material for applications in photonics and optoelectronics .

Solvent Dependent Linear and Nonlinear Optical Characteristics

The compound exhibits solvent-dependent linear and nonlinear optical characteristics . This property could be exploited in the design of optical devices that require tunable optical properties .

Synthesis of 3,5-disubstituted 2,6-dicyanoaniline

The compound can be used in the synthesis of 3,5-disubstituted 2,6-dicyanoaniline . This is a valuable synthetic intermediate in the production of various organic compounds .

Acylation of Alcohols

The compound can be used for the acylation of alcohols with acid anhydrides under auxiliary base- and solvent-free conditions to synthesize corresponding esters . This is a key reaction in organic synthesis, used in the production of a wide range of chemicals .

Assay of Apotryptophanase and Tryptophanase

The compound has been used in a chromogenic method for quantifying proanthocyandines in cranberry powder . This suggests potential applications in the field of food science and nutrition .

作用机制

Target of Action

Similar compounds have been found to target cyclin-dependent kinase 2 and DNA gyrase . These targets play crucial roles in cell cycle regulation and DNA replication, respectively.

Mode of Action

Similar compounds have been found to inhibit their targets, leading to disruption of the cell cycle and dna replication . This can result in the inhibition of cell growth and proliferation.

Biochemical Pathways

Given the potential targets, it can be inferred that the compound may affect pathways related to cell cycle regulation and dna replication .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not explicitly mentioned in the search results. Therefore, it’s difficult to outline its impact on bioavailability. Similar compounds have shown a fast clearance rate in pharmacokinetics studies .

Result of Action

Similar compounds have shown anti-tumor effects , suggesting that this compound may also have potential anti-cancer properties.

属性

IUPAC Name |

3-[4-(dimethylamino)anilino]-1-methylpyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-15(2)10-6-4-9(5-7-10)14-11-8-12(17)16(3)13(11)18/h4-8,14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFLYQNIDOHGJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(C1=O)NC2=CC=C(C=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,8-Dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2851686.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2851687.png)

![Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-(4-methoxyanilino)acrylate](/img/structure/B2851688.png)

![2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2851689.png)

![2,6-dichloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2851690.png)

![1-Bromo-2-[(2-methoxyethyl)thio]benzene](/img/structure/B2851694.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2851700.png)

![3-[(2-Methylphenyl)methoxy]aniline](/img/structure/B2851702.png)

![3-Fluorosulfonyloxy-5-[methyl-(3-methylcyclohexyl)carbamoyl]pyridine](/img/structure/B2851705.png)